molecular formula C12H13N7OS3 B2766340 2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 613219-35-5

2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2766340
CAS No.: 613219-35-5
M. Wt: 367.46
InChI Key: CTHAXJNYXSTTOX-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions due to the presence of reactive positions on the ring where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis of Innovative Heterocycles

The compound serves as a precursor for the synthesis of various heterocycles, contributing to the development of new chemical entities with potential insecticidal properties. A study by Fadda et al. (2017) utilized a related compound for synthesizing derivatives with insecticidal assessment against the cotton leafworm, Spodoptera littoralis, demonstrating the potential for agricultural applications (Fadda et al., 2017).

Antimicrobial Effects

Research on novel thiazole derivatives, including compounds structurally related to the one , has shown significant antimicrobial activities against a range of pathogenic microorganisms. Cankilic and Yurttaş (2017) synthesized thiazole acetamide derivatives and examined their effects against foodborne bacteria, yeasts, and filamentous fungi species, highlighting the compound's relevance in developing new antimicrobial agents (Cankilic & Yurttaş, 2017).

Antitumor Activity

The compound's framework is instrumental in synthesizing novel derivatives with antitumor activities. Studies like those conducted by Albratty et al. (2017) have explored the synthesis of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives with promising inhibitory effects on various cancer cell lines, underscoring the potential for cancer research and therapy development (Albratty et al., 2017).

Mechanism of Action

The mechanism of action of thiazole compounds can vary widely depending on their specific structure and the biological system they interact with. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .

Safety and Hazards

The safety and hazards of a specific thiazole compound would depend on its exact structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on designing and developing new thiazole derivatives with improved efficacy and lesser side effects .

Properties

IUPAC Name

2-[[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7OS3/c1-6-8(23-10(13)15-6)9-17-18-12(19(9)2)22-5-7(20)16-11-14-3-4-21-11/h3-4H,5H2,1-2H3,(H2,13,15)(H,14,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHAXJNYXSTTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NN=C(N2C)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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